N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(quinolin-2-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-31-25-14-7-19(17-26(25)32-2)15-16-28-27(30)21-9-12-23(13-10-21)33-18-22-11-8-20-5-3-4-6-24(20)29-22/h3-14,17H,15-16,18H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCKOPNTOXFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Preparation of the Dimethoxyphenethyl Intermediate: The dimethoxyphenethyl group can be prepared by the methylation of 3,4-dihydroxyphenethylamine using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the quinoline moiety with the dimethoxyphenethyl intermediate and benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.
Reduction: Reduction of the quinoline moiety can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The benzamide core allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
N-(3,4-Dimethoxyphenethyl)benzamide (23)
- Structure : Benzamide core + 3,4-dimethoxyphenethylamine.
- Synthesis : Reacted 2-(3,4-dimethoxyphenyl)ethylamine with acetyl chloride in tetrahydrofuran (THF), yielding an orange solid .
- Properties : Infrared (IR) and nuclear magnetic resonance (NMR) data confirmed structural integrity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Identical to compound 23 but synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine.
- Yield : 80% with a melting point of 90°C .
- Spectroscopy : ¹H and ¹³C NMR data matched literature values, validating purity .
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide
- Structure : Chlorobenzamide substitution at the para position.
USP Dobutamine Related Compound C
- Structure : N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine.
- Regulatory Relevance : Pharmacopeial reference standard for quality control .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Analogs
Key Observations :
- This may enhance binding affinity to aromatic receptor pockets .
- Synthetic Yields : Rip-B’s 80% yield suggests efficient amide bond formation under mild conditions, a strategy applicable to the target compound’s synthesis .
- Thermal Stability : Rip-B’s melting point (90°C) indicates moderate stability, likely influenced by the benzamide core’s rigidity .
Pharmacological and Functional Insights
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenethyl group and a quinolin-2-ylmethoxy group, contributing to its biological properties. The chemical formula is with an average molecular weight of approximately 338.40 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been shown to possess activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Comparison
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| HSGN-220 | 0.25 μg/mL | MRSA |
| DMA | 0.5 μg/mL | E. coli |
| This compound | TBD | TBD |
Studies suggest that modifications in the structure can lead to variations in antimicrobial efficacy. For example, halogenated derivatives have demonstrated enhanced activity against resistant bacterial strains by targeting bacterial topoisomerases.
The mechanism through which this compound exerts its effects may involve interference with bacterial DNA replication processes. Similar compounds have been documented to inhibit topoisomerase enzymes in bacteria, leading to cell death.
Case Study: Topoisomerase Inhibition
- A study on a related compound demonstrated preferential inhibition of E. coli topoisomerase I over human topoisomerases, indicating potential for selective antibacterial action without cytotoxicity to human cells .
Anticancer Activity
In addition to antimicrobial properties, compounds with similar structural features have shown promise in cancer therapy. For instance, the bis-benzimidazole derivative DMA has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and acting as a radiation protector .
Table 2: Anticancer Activity Overview
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| DMA | U87 | 10 | Induces apoptosis |
| This compound | TBD | TBD |
Safety and Toxicity
Safety profiles for similar compounds indicate low toxicity at therapeutic doses. For example, DMA was found to be non-cytotoxic at concentrations required for antibacterial activity, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
